3-((1-(2-(Thiophen-3-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
3-((1-(2-(Thiophen-3-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine-2-carbonitrile core linked via an ether bond to a piperidin-3-yl group. The piperidine nitrogen is substituted with a 2-(thiophen-3-yl)acetyl moiety. This structure combines aromaticity (pyrazine, thiophene) with conformational flexibility (piperidine), making it a candidate for pharmaceutical or materials science applications.
Properties
IUPAC Name |
3-[1-(2-thiophen-3-ylacetyl)piperidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c17-9-14-16(19-5-4-18-14)22-13-2-1-6-20(10-13)15(21)8-12-3-7-23-11-12/h3-5,7,11,13H,1-2,6,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNUNBCYZWWSJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CSC=C2)OC3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((1-(2-(thiophen-3-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex heterocyclic molecule that has garnered attention in medicinal chemistry for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies based on existing literature.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrazine core, a piperidine ring, and a thiophene moiety, which are known to contribute significantly to its biological properties.
Pharmacological Effects
The compound has been investigated for various pharmacological effects, including:
- Antitumor Activity : Several studies have indicated that derivatives of pyrazine compounds exhibit notable antitumor properties. The presence of the thiophene group enhances the interaction with biological targets involved in cancer cell proliferation.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines and pathways.
- Antimicrobial Properties : Research indicates that the compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor growth and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Receptor Modulation : It may act as a modulator for certain receptors, influencing cell signaling pathways associated with cancer and inflammation.
- Oxidative Stress Reduction : The compound might enhance antioxidant defenses, reducing oxidative stress in cells, which is crucial for preventing cancer progression.
Study 1: Antitumor Activity
A study conducted by Umesha et al. (2009) evaluated the cytotoxic effects of various pyrazole derivatives, including those similar to the compound . The results indicated significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231. The study highlighted that compounds with thiophene substitutions exhibited enhanced efficacy compared to their counterparts without such modifications .
Study 2: Anti-inflammatory Effects
Research published in the Journal of Medicinal Chemistry explored the anti-inflammatory potential of pyrazine derivatives. The findings suggested that the introduction of thiophene groups improved the inhibition of pro-inflammatory cytokines in vitro. This positions the compound as a promising candidate for treating inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(Pyridin-2-yl)pyrimidine Derivative | Structure | Anti-fibrotic, anti-inflammatory |
| Triazole-Pyrimidine Hybrid | Structure | Neuroprotective, anti-neuroinflammatory |
The comparison reveals that while similar compounds exhibit various biological activities, the unique combination of piperidine and thiophene in our compound may enhance its therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyrazine-carbonitrile derivatives with piperidine/pyrrolidine-linked substituents. Below is a detailed comparison with key analogs:
Structural Analogues and Molecular Properties
*Estimated based on structural similarity.
Physicochemical and Functional Comparisons
- Lipophilicity : Thiophene-containing derivatives (target compound, ) exhibit higher logP values compared to sulfonyl () or pyrazole-substituted () analogs.
- Electronic Effects : The nitrile group in pyrazine-2-carbonitrile stabilizes the aromatic system through electron-withdrawing effects, a feature absent in pyridine-based analogs ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
